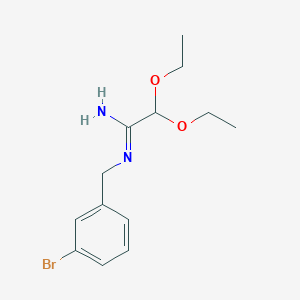
Hexahydro-4,7-ethano-isoindole-1,3-dione
概要
説明
Hexahydro-4,7-ethano-isoindole-1,3-dione is a chemical compound with the molecular formula C10H12O3. It is a derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon with a unique structure that makes it an interesting subject for chemical research and industrial applications. This compound is known for its stability and rigidity, which are attributed to its bicyclic framework.
準備方法
Synthetic Routes and Reaction Conditions
Hexahydro-4,7-ethano-isoindole-1,3-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. This reaction is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.2]octane-2,3-dicarboximide often involves large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, making the process efficient and cost-effective .
化学反応の分析
Types of Reactions
Hexahydro-4,7-ethano-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
Hexahydro-4,7-ethano-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of polymers, resins, and other industrial materials due to its stability and rigidity
作用機序
The mechanism by which bicyclo[2.2.2]octane-2,3-dicarboximide exerts its effects involves interactions with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s rigid structure allows it to fit precisely into these sites, making it an effective inhibitor. Additionally, its stability and resistance to metabolic degradation enhance its potential as a therapeutic agent .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its use in synthesizing various organic compounds.
Bicyclo[3.2.1]octane: Another bicyclic compound with different structural features and reactivity.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with unique properties and applications
Uniqueness
Hexahydro-4,7-ethano-isoindole-1,3-dione stands out due to its larger ring size and greater stability compared to other bicyclic compounds. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis. Additionally, its potential biological activities and industrial applications further highlight its significance in scientific research and industry .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-azatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C10H13NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h5-8H,1-4H2,(H,11,12,13) |
InChIキー |
GZCMBOIXKWSTSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C3C2C(=O)NC3=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8737851.png)
![4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B8737853.png)




![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)




![4-[2-(Aminooxy)ethyl]morpholine dihydrochloride](/img/structure/B8737903.png)
